molecular formula C12H9N3 B3276801 Quinoline, 8-(1H-imidazol-1-yl)- CAS No. 647841-39-2

Quinoline, 8-(1H-imidazol-1-yl)-

Cat. No. B3276801
CAS RN: 647841-39-2
M. Wt: 195.22 g/mol
InChI Key: QXJVJSJRBIOWOW-UHFFFAOYSA-N
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Description

Quinoline, 8-(1H-imidazol-1-yl)- is a chemical compound . It has an empirical formula of C17H13N3O and a molecular weight of 275.30 .


Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is a key component in the synthesis of Quinoline, 8-(1H-imidazol-1-yl)- . Imidazole was first synthesized by glyoxal and ammonia . A specific example of a synthetic route to a similar compound involves the synthesis of 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline .


Molecular Structure Analysis

The molecular structure of Quinoline, 8-(1H-imidazol-1-yl)- consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazole, a key component in the structure of Quinoline, 8-(1H-imidazol-1-yl)-, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties and has two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

Quinoline, 8-(1H-imidazol-1-yl)- has a molecular weight of 275.30 . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

While the specific mechanism of action for Quinoline, 8-(1H-imidazol-1-yl)- is not mentioned in the search results, it’s worth noting that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

8-imidazol-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-3-10-4-2-6-14-12(10)11(5-1)15-8-7-13-9-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJVJSJRBIOWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C=CN=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70801309
Record name 8-(1H-Imidazol-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70801309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 8-(1H-imidazol-1-yl)-

CAS RN

647841-39-2
Record name 8-(1H-Imidazol-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70801309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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